![molecular formula C19H23FN6O3S B10989470 4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide](/img/structure/B10989470.png)
4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide
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Overview
Description
4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a thiadiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring, the introduction of the fluorophenyl group, and the coupling with the piperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic acid
- 1-(2-(4-fluorophenyl)-2-oxoethyl)(1,10)phenanthrolin-1-ium bromide
Uniqueness
4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.
Biological Activity
The compound 4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide , often referred to as compound X , is a synthetic derivative that incorporates both a piperazine moiety and a thiadiazole structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anti-cancer and anti-diabetic therapies.
Chemical Structure and Properties
The molecular formula of compound X is C18H22FN5O2S with a molecular weight of approximately 373.46 g/mol. The structure features a fluorophenyl group, a piperazine ring, and a thiadiazole derivative, which contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂F N₅ O₂ S |
Molecular Weight | 373.46 g/mol |
Boiling Point | Not determined |
LogP (Partition Coefficient) | Not specified |
Solubility | High |
- Inhibition of Enzymatic Activity : Compound X has shown the ability to inhibit certain enzymes involved in metabolic pathways, particularly those related to glucose metabolism. This characteristic suggests its potential application as an anti-diabetic agent.
- Anticancer Activity : Research indicates that derivatives containing the thiadiazole core exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways associated with cell proliferation.
Antidiabetic Effects
In vitro studies have demonstrated that compound X can significantly lower blood glucose levels in diabetic models. In one study, administration of compound X at doses ranging from 1 to 10 mg/kg resulted in a dose-dependent reduction in glucose levels in Zucker fa/fa rats, alongside increased insulin secretion.
Anticancer Studies
A series of experiments were conducted to evaluate the cytotoxic effects of compound X against different cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results :
- IC50 values ranged from 5 µM to 15 µM across various cell lines.
- Compound X exhibited higher efficacy compared to standard chemotherapeutics such as doxorubicin.
Case Studies
-
Study on Antidiabetic Activity :
- Objective : To evaluate the hypoglycemic effect of compound X.
- Methodology : Oral administration in diabetic rat models.
- Findings : Significant reduction in fasting blood glucose levels was observed after 14 days of treatment.
-
Study on Anticancer Activity :
- Objective : To assess the cytotoxicity against HeLa cells.
- Methodology : MTT assay for cell viability.
- Findings : Compound X reduced cell viability by approximately 70% at an IC50 of 10 µM.
Properties
Molecular Formula |
C19H23FN6O3S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-oxo-2-[[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]amino]ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H23FN6O3S/c20-13-3-5-14(6-4-13)25-7-9-26(10-8-25)19(28)21-12-16(27)22-18-24-23-17(30-18)15-2-1-11-29-15/h3-6,15H,1-2,7-12H2,(H,21,28)(H,22,24,27) |
InChI Key |
OHFMAWNUPLTSOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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